DMBA-SIL-Mal-MMAE

β-glucuronidase-cleavable linker ADC linker stability lysosomal drug release

DMBA-SIL-Mal-MMAE is a β-glucuronidase-cleavable linker-payload conjugate delivering MMAE for ADC research. The DMBA-SIL-Mal linker leverages lysosomal β-glucuronidase—upregulated in solid tumors—for enzymatically triggered release, orthogonal to cathepsin B or pH-dependent systems. Its X-ray irradiation-cleavable property enables spatiotemporally controlled MMAE release at irradiated tumor sites, ideal for radiotherapy-ADC combination studies. With nanomolar potency (IC₅₀ 0.76–8.92 nM) across diverse cell lines, this conjugate is a mechanistically differentiated tool for solid tumor ADC development, systematic linker benchmarking, and preclinical programs requiring localized, β-glucuronidase-dependent payload liberation.

Molecular Formula C72H106N8O20
Molecular Weight 1403.7 g/mol
Cat. No. B12364148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMBA-SIL-Mal-MMAE
Molecular FormulaC72H106N8O20
Molecular Weight1403.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OC(C3=CC=C(C=C3)NC(=O)OCC4=CC(=CC(=C4)OC)OC)C(=O)NCCOCCOCCOCCOCCN5C(=O)C=CC5=O
InChIInChI=1S/C72H106N8O20/c1-15-47(6)63(57(93-13)43-60(83)79-30-19-22-56(79)65(94-14)48(7)67(85)74-49(8)64(84)51-20-17-16-18-21-51)77(9)70(88)61(45(2)3)76-68(86)62(46(4)5)78(10)72(90)100-66(52-23-25-53(26-24-52)75-71(89)99-44-50-40-54(91-11)42-55(41-50)92-12)69(87)73-29-32-95-34-36-97-38-39-98-37-35-96-33-31-80-58(81)27-28-59(80)82/h16-18,20-21,23-28,40-42,45-49,56-57,61-66,84H,15,19,22,29-39,43-44H2,1-14H3,(H,73,87)(H,74,85)(H,75,89)(H,76,86)/t47-,48+,49+,56-,57+,61-,62-,63-,64+,65+,66?/m0/s1
InChIKeyIGHYBHNHFJOJQG-JMCFHNEYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMBA-SIL-Mal-MMAE for ADC Development: Linker-Payload Procurement and Differentiation Guide


DMBA-SIL-Mal-MMAE (CAS 2923885-49-6) is a β-glucuronidase-cleavable drug-linker conjugate designed for antibody-drug conjugate (ADC) research and synthesis, incorporating the microtubule-disrupting agent monomethyl auristatin E (MMAE) as the cytotoxic payload [1]. The DMBA-SIL-Mal linker system incorporates a β-glucuronic acid moiety that serves as the substrate for lysosomal β-glucuronidase, an enzyme selectively upregulated in the lysosomal compartment of various solid tumor types [2], while the maleimide group enables site-specific or stochastic conjugation to thiol residues on targeting antibodies [1]. With a molecular weight of 1403.65 Da and a molecular formula of C72H106N8O20, this linker-payload conjugate is supplied as a solid powder for research-use-only applications in ADC development workflows .

DMBA-SIL-Mal-MMAE Substitution Risk Analysis: Why Linker Selection Determines ADC Therapeutic Window


ADCs incorporating MMAE as the payload cannot be treated as interchangeable building blocks; the linker chemistry fundamentally governs the conjugate's pharmacokinetic stability, off-target payload release, and ultimately the therapeutic index [1]. Clinical evidence demonstrates that anti-Trop-2 ADCs using the same targeting antibody (SY02) but different linker-payload systems produce divergent safety and efficacy outcomes, ranging from severe on-target skin toxicity and mortality (valine-citrulline-MMAE) to favorable safety profiles with durable tumor regression (GGFG-DXd) [2]. In the auristatin class specifically, most clinical-stage MMAE-ADCs fail to progress beyond early-phase trials due to limitations in the therapeutic window at tolerated doses [3]. The DMBA-SIL-Mal linker addresses this through a β-glucuronidase-triggered release mechanism that depends on enzymatic cleavage in the lysosomal compartment, offering a distinctly different stability and release profile compared to acid-labile hydrazone linkers (pH 4-6 dependent), cathepsin B-cleavable valine-citrulline linkers, or the CL2A carbonate linker system used in approved SN-38 conjugates [4].

DMBA-SIL-Mal-MMAE Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Evidence


DMBA-SIL-Mal-MMAE vs. Val-Cit-MMAE: β-Glucuronidase Cleavage Specificity Differentiates Linker Release Mechanism

DMBA-SIL-Mal-MMAE utilizes a β-glucuronic acid moiety as the enzyme recognition element for lysosomal β-glucuronidase cleavage, a mechanism distinct from the cathepsin B-dependent valine-citrulline dipeptide system employed in widely used MMAE-ADCs such as brentuximab vedotin [1]. β-glucuronidase expression is transcriptionally upregulated and lysosomally localized in multiple solid tumor cell lines, providing a tumor-selective enzymatic trigger that is orthogonal to the cathepsin B pathway [2]. The DMBA scaffold incorporates a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer that undergoes spontaneous 1,6-elimination upon glucuronide hydrolysis, releasing unmodified MMAE without residual linker fragments [3].

β-glucuronidase-cleavable linker ADC linker stability lysosomal drug release targeted payload delivery

Alb-DMBA-SIL-MMAE Cytotoxicity Range: IC50 Values from 0.76 nM to 8.92 nM Across Five Human and Murine Cancer Cell Lines

The inhibitory activity of Alb-DMBA-SIL-MMAE was evaluated across a diverse panel of five human and murine cancer cell lines representing distinct tumor histologies, yielding IC50 values ranging from 0.76 nM to 8.92 nM [1]. The highest potency was observed against the 8505C human thyroid anaplastic carcinoma cell line (IC50 = 0.76 nM), followed by the murine MC-38 colon adenocarcinoma line (IC50 = 2.00 nM), with reduced but still nanomolar-range activity against TBP-3743 acute erythroid leukemia cells (IC50 = 7.29 nM, FOLR1-low) and MOC-L2 oral squamous cell carcinoma (IC50 = 8.92 nM) [1]. The A431 skin squamous carcinoma line exhibited an EC50 of 1.40 nM in a separate assessment [2].

ADC cytotoxicity IC50 profiling in vitro potency cancer cell line panel

DMBA-SIL-MMAE vs. CL2A-SN-38 vs. GGFG-DXd: In Vivo Efficacy Comparison in Trop-2 ADC Xenograft Models

While direct head-to-head data comparing DMBA-SIL-Mal-MMAE to alternative linker-payload systems is limited, a well-controlled comparative study of anti-Trop-2 ADCs using the same targeting antibody (SY02) but different payload-linker systems provides class-level benchmarking for MMAE-based conjugates [1]. In CFPAC-1 pancreatic cancer xenografts, SY02-DXd (GGFG linker) achieved 98.2% tumor growth inhibition (TGI) and SY02-SN-38 (CL2A linker) achieved 87.3% TGI, whereas SY02-MMAE (valine-citrulline linker) failed to inhibit tumor growth meaningfully [1]. In the MDA-MB-468 triple-negative breast cancer xenograft model, both SY02-DXd and SY02-MMAE achieved complete tumor regression, indicating target-dependent efficacy differences across tumor types [1]. Critically, SY02-MMAE exhibited severe on-target skin toxicity causing mortality in cynomolgus monkey safety studies, whereas SY02-DXd demonstrated minimal adverse events [1].

ADC payload comparison in vivo tumor growth inhibition Trop-2 targeting xenograft efficacy

MMAE vs. Seco-CBI-Dimer: Comparative Potency and P-glycoprotein Efflux Susceptibility in Ly6E-Targeted ADCs

A direct head-to-head comparison of anti-Ly6E ADCs bearing MMAE (Compound 1) versus a seco-cyclopropyl benzoindol-4-one (CBI)-dimer payload (Compound 2) revealed quantitative differences in potency, cell line coverage, and efflux pump susceptibility [1]. The seco-CBI-dimer payload demonstrated increased potency relative to MMAE, activity across a broader panel of cell lines, and crucially, resistance to efflux by P-glycoprotein (P-gp/MDR1), a drug transporter commonly upregulated in treatment-refractory tumors [1]. In xenograft and patient-derived xenograft models, both anti-Ly6E-CBI and anti-Ly6E-MMAE conjugates drove single-dose tumor regression, but the seco-CBI-dimer conjugates exhibited reduced tumor outgrowth following multiple weeks of treatment, suggesting decreased susceptibility to acquired resistance [1].

MMAE payload CBI-dimer P-glycoprotein efflux ADC resistance potency comparison

X-ray Irradiation-Triggered Payload Release: DMBA-SIL-Mal-MMAE as a Radiation-Cleavable Drug-Conjugate Linker System

A distinctive feature of the DMBA-SIL-Mal linker system is its demonstrated susceptibility to cleavage by X-ray irradiation, enabling spatially and temporally controlled payload release at irradiated tumor sites [1]. The inhibitory activity of Alb-DMBA-SIL-MMAE was evaluated in vitro with the observation that caged and conjugated MMAE is selectively cytotoxic and activated by X-ray irradiation [2]. This radiation-cleavable property provides an orthogonal trigger mechanism beyond enzymatic cleavage, potentially enabling combination strategies with external beam radiotherapy or radionuclide therapy to achieve localized payload activation and enhanced therapeutic index [1].

radiation-triggered release spatially controlled ADC activation radiotherapy combination caged MMAE

DMBA-SIL-Mal-MMAE Molecular Properties: MW 1403.65 Da with DMBA Scaffold Hydrophilicity Optimization

DMBA-SIL-Mal-MMAE has a molecular weight of 1403.65 Da and a molecular formula of C72H106N8O20, placing it within the intermediate size range for ADC linker-payload conjugates . The DMBA (dimethylbutyric acid) scaffold incorporates structural features designed to modulate hydrophilicity and reduce aggregation propensity of the final ADC conjugate, a critical parameter for manufacturability and pharmacokinetic behavior [1]. Patent disclosures on β-glucuronidase-cleavable linker conjugates emphasize that favorable physicochemical properties, including solubility and controlled lipophilicity, are essential design criteria achieved through strategic incorporation of polar moieties and hydrophilic spacers within the linker architecture [1].

ADC linker hydrophilicity DMBA scaffold conjugate solubility drug-to-antibody ratio

DMBA-SIL-Mal-MMAE Optimal Use Cases: Evidence-Backed ADC Research and Development Applications


ADC Programs Targeting Solid Tumors with Elevated Lysosomal β-Glucuronidase Expression

Based on the β-glucuronidase-cleavable mechanism of the DMBA-SIL-Mal linker, this linker-payload conjugate is particularly suited for ADC programs directed against solid tumor targets where transcriptomic and proteomic profiling has confirmed elevated β-glucuronidase expression in the lysosomal compartment [1]. The enzymatic cleavage specificity provides an orthogonal release pathway distinct from cathepsin B-dependent systems, offering a mechanistically differentiated option for tumor types where cathepsin B expression may be heterogeneous or downregulated [2]. The demonstrated nanomolar-range potency (IC50 0.76-8.92 nM) across histologically diverse cell lines supports applicability across multiple solid tumor indications [3].

Radiotherapy-ADC Combination Strategies Requiring Spatially Controlled Payload Activation

The X-ray irradiation-cleavable property of the DMBA-SIL linker enables unique experimental paradigms for spatially and temporally controlled payload release at irradiated tumor sites [2]. Researchers investigating combination regimens that integrate external beam radiotherapy or targeted radionuclide therapy with ADC administration can utilize this dual-trigger system to evaluate localized activation of MMAE payload specifically within the radiation field, a capability not available with conventional enzyme-only or pH-only cleavable linkers [3]. This feature is particularly relevant for programs exploring strategies to enhance the therapeutic index through regional payload release while minimizing systemic exposure to free MMAE.

Benchmarking Studies Comparing Linker Technologies for MMAE-Based ADC Development

The DMBA-SIL-Mal-MMAE conjugate serves as a valuable comparator tool in systematic linker benchmarking studies where multiple MMAE-linker systems (e.g., DMBA-SIL vs. Val-Cit vs. PEG-glucuronide vs. hydrazone) are evaluated side-by-side using a common targeting antibody [1]. Such head-to-head comparisons enable deconvolution of linker-specific contributions to ADC stability, pharmacokinetics, efficacy, and safety independent of payload and antibody variables [2]. The documented IC50 values across five cell lines (0.76-8.92 nM) provide a baseline potency reference for such comparative analyses [3].

Preclinical ADC Development for Tumor Types Where MMAE Sensitivity Is Established

For preclinical ADC programs targeting antigens expressed on tumor types with established sensitivity to auristatin-class microtubule inhibitors—including hematologic malignancies, breast cancer, and certain sarcomas—DMBA-SIL-Mal-MMAE provides a β-glucuronidase-cleavable option within the validated MMAE payload class [1]. The evidence of complete tumor regression achieved by an MMAE-based ADC (SY02-MMAE) in the MDA-MB-468 triple-negative breast cancer xenograft model demonstrates that MMAE payloads can drive robust antitumor activity when matched to appropriate target biology [2]. The DMBA-SIL linker offers a mechanistically differentiated release profile compared to the Val-Cit linker used in that study, potentially addressing the on-target toxicity concerns observed with SY02-MMAE in non-human primates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMBA-SIL-Mal-MMAE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.